molecular formula C10H9N3OS B1267508 4-amino-N-(1,3-thiazol-2-yl)benzamide CAS No. 247225-81-6

4-amino-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B1267508
CAS RN: 247225-81-6
M. Wt: 219.27 g/mol
InChI Key: BUSMNBJMZQGXPQ-UHFFFAOYSA-N
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Description

4-amino-N-(1,3-thiazol-2-yl)benzamide is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

The synthesis of compounds similar to 4-amino-N-(1,3-thiazol-2-yl)benzamide has been reported in the literature. For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed and synthesized to serve as EGFR/HER-2 dual-target inhibitors . Another study reported the synthesis of a nickel complex of a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be analyzed using various techniques such as IR spectroscopy and DFT/B3LYP calculations . The optimized geometry of the complex can be derived from these calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be inferred from similar compounds. For instance, a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, has an average mass of 334.417 Da and a monoisotopic mass of 334.055817 Da .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-amino-N-(1,3-thiazol-2-yl)benzamide, have been found to exhibit antimicrobial properties . They have been used in the development of various drugs, including sulfathiazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Thiazole-based compounds have been used in the development of antiretroviral drugs. For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives have shown potent antifungal activity against Candida albicans and Candida glabrata . Abafungin is an example of an antifungal drug that contains a thiazole ring .

Anticancer Activity

Thiazole-based compounds have been used in the development of anticancer drugs. Tiazofurin is an example of a cancer treatment drug that contains a thiazole ring .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to have anti-Alzheimer activity, making them a promising area of research for the development of new treatments .

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive activity, making them useful in the treatment of high blood pressure .

Antioxidant Activity

Some thiazole-based compounds have been found to exhibit potent antioxidant activity . This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .

Hepatoprotective Activity

Thiazole derivatives have been found to have hepatoprotective activities, which means they can help protect the liver from damage .

Future Directions

The future directions for the study of 4-amino-N-(1,3-thiazol-2-yl)benzamide could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in pharmaceuticals could be investigated. For instance, the development of novel therapeutic agents for a variety of pathological conditions could be a potential future direction .

properties

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSMNBJMZQGXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-N-(1,3-thiazol-2-yl)benzamide

Synthesis routes and methods

Procedure details

4-Nitro-N-thiazol-2-yl-benzamide (28 mmol) was suspended in abs. EtOH (400 mL) and ethyl acetate (200 mL) and glacial acetic acid (50 mL) was added followed by 10% Pd/C (0.5 g). The mixture was hydrogenated for 72 h at 3 bar H2. The hydrogenation mixture was filtered, and the solvent was removed under reduced pressure. The crude product was added NaHCO3 (sat.) and ethyl acetate, the remaining solid fraction was removed by filtration and dried in vacuo. The liquid phases were separated, the organics were washed with brine, dried over MgSO4, filtered and evaporated to yield a solid. The solid fractions were combined.
Quantity
28 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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